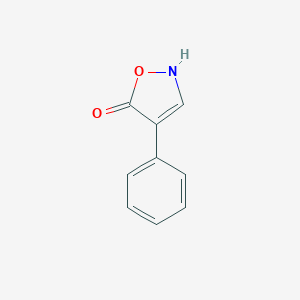
4-Phenylisoxazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Phenylisoxazol-5-ol can be synthesized through various methods, including:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition reaction between nitrile oxides and alkynes.
Microwave-Assisted Synthesis: Another method involves microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenylisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylisoxazole oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Phenylisoxazol-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, making it valuable in biochemical research.
Wirkmechanismus
The mechanism of action of 4-Phenylisoxazol-5-ol involves its interaction with specific molecular targets. The phenyl group and the isoxazole ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylisoxazol-5-amine: This compound has an amine group instead of a ketone, which can significantly alter its reactivity and biological activity.
5-Phenylisoxazole: Lacks the ketone group, making it less reactive in certain chemical reactions.
3-Phenylisoxazol-5-ol: Contains a hydroxyl group, which can enhance its solubility and reactivity in different contexts.
Uniqueness
4-Phenylisoxazol-5-ol is unique due to its specific combination of a phenyl group and an isoxazole ring with a ketone functionality. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
17147-69-2 |
|---|---|
Molekularformel |
C9H7NO2 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
4-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,10H |
InChI-Schlüssel |
KYGNTQNHPFNJRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CNOC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CNOC2=O |
Synonyme |
5(2H)-Isoxazolone,4-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















